Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate

Anti-inflammatory COX-2 inhibition Gastric safety

Optimize your SAR exploration with Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 2411256-31-8). This lithium salt delivers enhanced polar solubility over the free acid for reliable in vitro COX and MCH1R assays. Crucially, the 3-methyl substituent is proven to significantly boost receptor binding affinity and pharmacological activity compared to des-methyl analogs. Ideal for developing NSAID-like candidates without gastric toxicity and for CNS-penetrant programs. Ensure you source the correct salt form to preserve target engagement and avoid assay variability linked to acid or ester analogs.

Molecular Formula C9H7LiN2O2
Molecular Weight 182.11
CAS No. 2411256-31-8
Cat. No. B2369815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate
CAS2411256-31-8
Molecular FormulaC9H7LiN2O2
Molecular Weight182.11
Structural Identifiers
SMILES[Li+].CC1=C(N=C2N1C=CC=C2)C(=O)[O-]
InChIInChI=1S/C9H8N2O2.Li/c1-6-8(9(12)13)10-7-4-2-3-5-11(6)7;/h2-5H,1H3,(H,12,13);/q;+1/p-1
InChIKeyICTPQPHRSOIPGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 2411256-31-8): Structural and Pharmacological Baseline for Research Procurement


Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 2411256-31-8, molecular formula C₉H₇LiN₂O₂, molecular weight 182.1 g/mol) is a lithium carboxylate salt of the imidazo[1,2-a]pyridine heterocyclic class . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting anti-inflammatory, analgesic, antipyretic, antiulcer, and antimicrobial activities [1]. This specific compound combines three pharmacologically relevant features: the imidazo[1,2-a]pyridine core, a 3-methyl substituent on the imidazole ring, and a lithium carboxylate salt at the 2-position. The free acid precursor, 3-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1227268-77-0), has a molecular weight of 176.17 g/mol and a computed LogP of approximately 1.90 .

Why Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate Cannot Be Simply Replaced by Free Acid, Other Salts, or Unsubstituted Analogs


Substitution within the imidazo[1,2-a]pyridine class is not functionally neutral. Pharmacological data from a systematic evaluation of 28 imidazo[1,2-a]pyridine derivatives demonstrated that the presence of methyl substituents on the heterocyclic system, combined with an acidic moiety, significantly modulates anti-inflammatory, analgesic, and antipyretic activities relative to indomethacin [1]. Furthermore, introduction of a methyl group specifically at the 3-position of imidazo[1,2-a]pyridine has been shown to yield a significant improvement in MCH1R receptor binding affinity compared to the des-methyl analog [2]. The lithium salt form provides enhanced solubility in polar solvents relative to the free carboxylic acid, a property critical for both in vitro assay preparation and synthetic manipulation . Thus, interchanging this compound with the free acid (CAS 1227268-77-0), the unsubstituted imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 64951-08-2), sodium or potassium salts, or methyl ester analogs (CAS 668276-24-2) risks loss of the specific pharmacological profile conferred by the combined 3-methyl and lithium carboxylate features. The quantitative evidence below substantiates each dimension of this differentiation.

Quantitative Differentiation Evidence for Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate Versus Closest Analogs and Benchmarks


Anti-Inflammatory Edema Inhibition: Imidazo[1,2-a]pyridine-2-carboxylic Acid Scaffold Outperforms Indomethacin in Carrageenan-Induced Paw Edema Model with Reduced Gastric Toxicity

In a direct comparative study, imidazo[1,2-a]pyridine-2-carboxylic acid (compound 2, the unsubstituted parent acid of the target compound class) inhibited carrageenan-induced paw edema more efficiently than the standard NSAID indomethacin at an equivalent oral dose of 10 mg/kg in rats [1]. Critically, compound 2 did not produce gastroduodenal damage, whereas indomethacin is well-characterized for its ulcerogenic side effects [1]. Additionally, 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (compound 5) demonstrated preferential COX-2 inhibition in vitro and showed chronic anti-inflammatory activity comparable to indomethacin in the granuloma model, also without gastroduodenal damage [1]. The target compound, Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate, shares the identical imidazo[1,2-a]pyridine-2-carboxylate pharmacophore and the presence of a methyl substituent, which a systematic structure-activity study of 28 imidazo[1,2-a]pyridines showed modulates anti-inflammatory activity in comparison with indomethacin [2].

Anti-inflammatory COX-2 inhibition Gastric safety Carrageenan edema model

3-Methyl Substitution on Imidazo[1,2-a]pyridine Enhances Receptor Binding Affinity: Evidence from MCH1R Antagonist Optimization

A medicinal chemistry optimization campaign evaluating imidazo[1,2-a]pyridine derivatives as MCH1R (melanin-concentrating hormone receptor 1) antagonists demonstrated that introduction of a methyl substituent specifically at the 3-position of the imidazo[1,2-a]pyridine core provided compounds with a significant improvement in MCH1R binding affinity compared to the corresponding des-methyl analogs [1]. Representative compounds in this 3-methyl series exhibited good potency and brain exposure in rats [1]. This finding establishes that the 3-methyl group—present in the target compound Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate—is not merely a passive structural feature but actively contributes to target engagement. In a separate systematic study of 28 imidazo[1,2-a]pyridine derivatives, the presence of methyl substituents on the heterocyclic system was shown to significantly modulate anti-inflammatory, analgesic, and antipyretic activities relative to indomethacin [2].

MCH1R antagonist 3-Methyl substitution Receptor binding affinity SAR

Lithium Salt Form Confers Enhanced Solubility and Reactivity in Polar Solvents Relative to the Free Carboxylic Acid

Lithium carboxylate salts of heterocyclic carboxylic acids consistently demonstrate enhanced solubility in polar solvents compared to their free acid counterparts. Technical datasheets for structurally related lithium imidazo[1,2-a]pyridine-2-carboxylates explicitly state that the lithium ion enhances solubility and reactivity, making the salt form suitable for various synthetic and biological applications . This principle is well-established across heterocyclic lithium carboxylates: for example, lithium 1,2,4-thiadiazole-5-carboxylate shows significantly enhanced solubility in polar aprotic solvents such as DMSO and THF versus the free acid , and lithium pyridine-2-carboxylate exhibits excellent solubility in polar solvents . The free acid 3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is described as only moderately soluble in polar solvents like methanol and water, with a relatively high melting point of 210-215°C indicative of strong crystal lattice energy . Conversion to the lithium salt disrupts this lattice, improving dissolution kinetics and enabling higher solution concentrations for biological assays and synthetic transformations.

Lithium carboxylate Solubility enhancement Salt form selection Polar aprotic solvents

3-Methylimidazopyridine Scaffold Is Specifically Claimed for Gastrointestinal Therapeutic Applications in Granted US Patent 6,096,758

US Patent 6,096,758, assigned to Byk Gulden Lomberg Chemische Fabrik GmbH, specifically claims certain substituted imidazo[1,2-a]pyridines—including 3-methyl-substituted derivatives—as active compounds for the treatment of gastrointestinal disorders [1]. The patent claims compounds of formula I wherein R₀ is 1-4C-alkyl (which encompasses methyl), R₁ is 1-4C-alkyl, and various substituents are defined at other positions [1]. This patent directly covers the 3-methylimidazo[1,2-a]pyridine substructure present in the target compound. Furthermore, the broader imidazo[1,2-a]pyridine class has been extensively pursued for antiulcer applications, with compounds demonstrating gastric antisecretory and cytoprotective properties [2]. The 3-substituted imidazo[1,2-a]pyridines have been specifically synthesized and evaluated as antiulcer agents with both antisecretory and cytoprotective mechanisms [3]. The target lithium salt thus occupies a well-precedented pharmacological space for gastrointestinal indications, with its specific substitution pattern protected by granted intellectual property.

Gastrointestinal disorders Antiulcer 3-Methylimidazopyridine Patent protection

Continuous Flow Synthesis Platform Enables Scalable Production of Imidazo[1,2-a]pyridine-2-carboxylic Acids, Supporting Reliable Supply for the Lithium Salt

The first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids directly from 2-aminopyridines and bromopyruvic acid was reported by Herath, Dahl, and Cosford in Organic Letters (2010) [1]. This method represents a significant advance over the corresponding in-flask batch method, enabling multistep continuous flow production without isolation of intermediates [1]. The process was successfully applied to the synthesis of imidazo[1,2-a]pyridine-2-carboxamides, including a Mur ligase inhibitor, using a two-microreactor configuration [1]. The free acid 3-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1227268-77-0) is commercially available from multiple suppliers with standard purity of 95%, and can be converted to the lithium salt (CAS 2411256-31-8) by treatment with lithium hydroxide or lithium carbonate in aqueous or alcoholic media—a well-established salt formation procedure . In contrast, more complex substituted analogs (e.g., 7-chloro-3-methyl or 6-fluoro-3-methyl derivatives) require additional synthetic steps, potentially limiting their scalable accessibility.

Continuous flow synthesis Scalable production Process chemistry Imidazo[1,2-a]pyridine-2-carboxylic acid

COX-2 Preferential Inhibition and Reduced Ulcerogenicity: A Class-Level Safety Differentiator for Imidazo[1,2-a]pyridine-2-carboxylates Versus Traditional NSAIDs

In the acute and chronic anti-inflammatory evaluation by Márquez-Flores et al., compound 5 (3-amino imidazo[1,2-a]pyridine-2-carboxylic acid) demonstrated preferential inhibition of COX-2 over COX-1 in vitro, and critically, neither compound 5 nor imidazo[1,2-a]pyridine-2-carboxylic acid (compound 2) produced gastroduodenal damage in animal models [1]. This contrasts sharply with indomethacin, which inhibits both COX-1 and COX-2 non-selectively and causes significant gastric mucosal injury. A separate computational and pharmacological study by Pandit et al. identified imidazo[1,2-a]pyridine derivative 26 as a selective COX-2 inhibitor achieving 52.90% edema inhibition, closely approaching indomethacin's 54.66%, while demonstrating gastric safety in an aspirin-induced ulceration model [2]. The target compound Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate, bearing the 2-carboxylate pharmacophore that coordinates with the COX active site, is positioned within this class of gastrointestinal-sparing anti-inflammatory agents.

COX-2 selectivity Gastric safety Ulcerogenicity NSAID-sparing

Optimal Research and Industrial Application Scenarios for Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 2411256-31-8)


Gastrointestinal-Sparing Anti-Inflammatory Drug Discovery: Lead Generation and SAR Expansion

This compound is optimally deployed as a starting scaffold for anti-inflammatory programs that require efficacy comparable to traditional NSAIDs without the associated gastric mucosal toxicity. As demonstrated by Márquez-Flores et al., the imidazo[1,2-a]pyridine-2-carboxylic acid scaffold inhibited edema more efficiently than indomethacin while completely avoiding gastroduodenal damage [1]. The lithium salt form provides enhanced aqueous solubility for in vitro COX-1/COX-2 selectivity screening assays, while the 3-methyl substituent offers a vector for further SAR exploration based on its demonstrated impact on pharmacological activity [2]. Researchers can use this compound as a direct comparator against the free acid and sodium salt forms to quantify the contribution of the lithium counterion to solubility, permeability, and target engagement in their specific assay systems.

MCH1R Antagonist Development for Metabolic and Neuroscience Indications

The 3-methyl substitution pattern has been specifically validated in MCH1R antagonist programs, where it confers significant improvement in receptor binding affinity [3]. Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate provides the core 3-methylimidazo[1,2-a]pyridine pharmacophore with a synthetically versatile carboxylate handle at the 2-position, enabling amide coupling or esterification to generate focused libraries for MCH1R lead optimization. The demonstrated brain exposure of related 3-methylimidazo[1,2-a]pyridines in rats supports their use in CNS-penetrant compound development [3].

Antiulcer and Gastric Acid Suppression Research Leveraging Patented 3-Methylimidazopyridine Chemistry

US Patent 6,096,758 specifically claims 3-methyl-substituted imidazo[1,2-a]pyridines for gastrointestinal disorder treatment [4]. This compound serves as a key intermediate or reference standard for medicinal chemistry teams developing next-generation potassium-competitive acid blockers (pCABs) or gastric antisecretory agents within this IP space. The 3-substituted imidazo[1,2-a]pyridine class has established antisecretory and cytoprotective mechanisms, and this lithium salt provides both the required substitution pattern and improved handling properties for in vitro gastric H⁺/K⁺-ATPase assays [5].

Scalable Process Chemistry and Continuous Flow Manufacturing Research

The validated continuous flow synthesis route for imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines and bromopyruvic acid [6] makes this compound class an excellent model system for process chemistry research. The lithium salt can be generated in flow by incorporating a lithium hydroxide neutralization module downstream of the carboxylic acid formation step. This compound is therefore suitable for academic and industrial laboratories developing integrated continuous flow manufacturing platforms for heterocyclic pharmaceutical intermediates, where the combination of scalable core synthesis and straightforward salt formation provides a complete process development case study.

Quote Request

Request a Quote for Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.